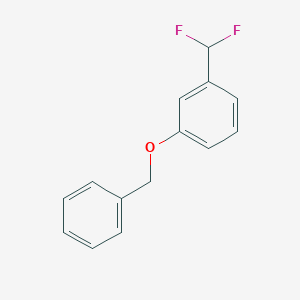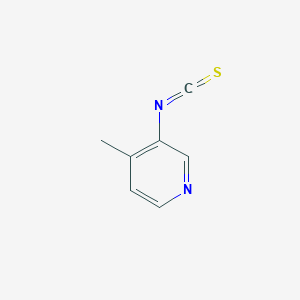
3-Isothiocyanato-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isothiocyanato-4-methylpyridine: is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pyridine ring substituted with a methyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions:
From Amines: One common method for synthesizing isothiocyanates involves the reaction of primary amines with carbon disulfide and a base, followed by the addition of an electrophile such as tosyl chloride.
Photocatalysis: Another method involves the photocatalyzed reaction of amines with carbon disulfide, which provides a mild and efficient route to isothiocyanates.
Electrochemical Methods: A practical and high-yielding electrochemical method enables the preparation of isothiocyanates from amines and carbon disulfide without using toxic reagents.
Industrial Production Methods: Industrial production of 3-Isothiocyanato-4-methylpyridine typically involves large-scale synthesis using the methods mentioned above, optimized for higher yields and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反应分析
Types of Reactions:
Substitution Reactions: 3-Isothiocyanato-4-methylpyridine can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Cycloaddition Reactions: This compound can participate in cycloaddition reactions, forming various cyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Lewis acids and organocatalysts are often employed to facilitate cycloaddition reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include thioureas, carbamates, and other derivatives.
Cycloaddition Products: These reactions can yield a variety of cyclic compounds, which are valuable intermediates in organic synthesis.
科学研究应用
Chemistry:
Synthesis of Heterocycles: 3-Isothiocyanato-4-methylpyridine is used as a building block in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology and Medicine:
Antimicrobial Agents: Isothiocyanates, including this compound, have shown potential as antimicrobial agents due to their ability to inhibit the growth of various pathogens.
Anticancer Research: This compound is being investigated for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry:
作用机制
The mechanism of action of 3-Isothiocyanato-4-methylpyridine involves the interaction of the isothiocyanate group with biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their function. The compound can also induce oxidative stress in cells, leading to apoptosis .
相似化合物的比较
4-Isothiocyanato-3-methylpyridine: Similar in structure but with the isothiocyanate and methyl groups swapped.
Phenyl Isothiocyanate: Another isothiocyanate with a phenyl group instead of a pyridine ring.
Uniqueness:
属性
分子式 |
C7H6N2S |
|---|---|
分子量 |
150.20 g/mol |
IUPAC 名称 |
3-isothiocyanato-4-methylpyridine |
InChI |
InChI=1S/C7H6N2S/c1-6-2-3-8-4-7(6)9-5-10/h2-4H,1H3 |
InChI 键 |
YLKXGGCEBDTZDQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC=C1)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


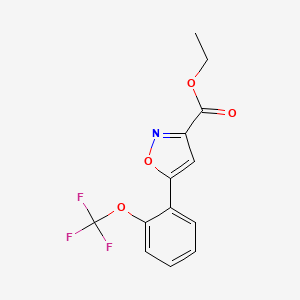
![6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine](/img/structure/B13701339.png)
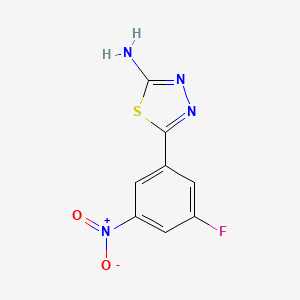
![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide](/img/structure/B13701354.png)
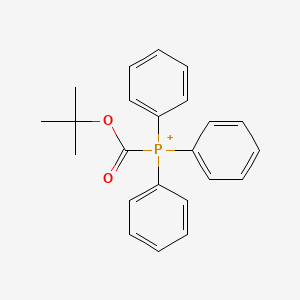
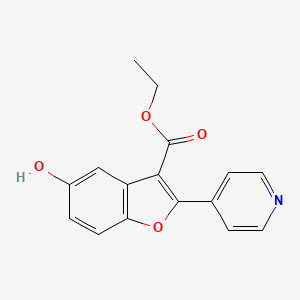
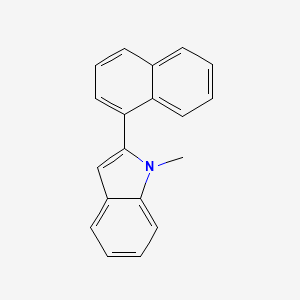

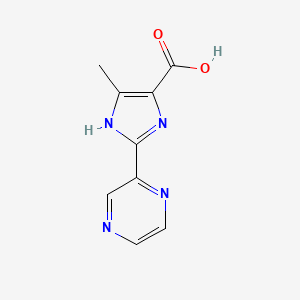
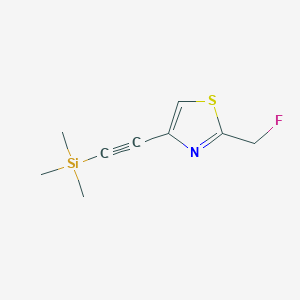
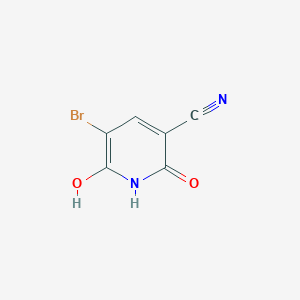
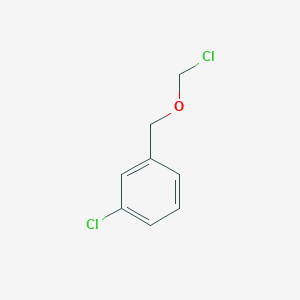
![7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine](/img/structure/B13701408.png)
